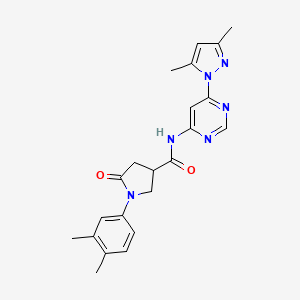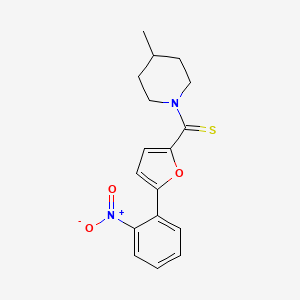
(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione, also known as MPTFM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTFM is a thiol-containing compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied to understand its potential applications.
科学的研究の応用
Photocatalytic Applications
The structural components related to "(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione" have been studied for their photocatalytic properties. For instance, the photocatalytic degradation of organic pollutants, such as methyl parathion, in water under UV light has been reported. This process involves the transformation of toxic organophosphorus compounds into less harmful substances through photocatalytic reactions, showcasing potential environmental remediation applications (Moctezuma et al., 2007).
Organic Synthesis
In the realm of organic synthesis, compounds structurally related to "this compound" have been utilized in creating various chemical entities. For instance, new methods for synthesizing furan derivatives, which are crucial in pharmaceutical chemistry, have been developed. These methods involve innovative reactions that lead to the formation of furan rings, a core structure in many biologically active compounds (Yin et al., 2008).
Antimicrobial and Anti-inflammatory Properties
Derivatives similar to "this compound" have been synthesized and evaluated for their biological activities. Notably, certain compounds have demonstrated significant anti-inflammatory and antimicrobial properties. These findings open avenues for the development of new therapeutic agents targeting various inflammatory conditions and infectious diseases (Ravula et al., 2016).
作用機序
Target of Action
Similar compounds have been found to exhibit antimicrobial activities . Therefore, it’s plausible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other antimicrobial compounds, it may interfere with essential biochemical processes in microbial cells, leading to their death .
Biochemical Pathways
Similar compounds have been found to disrupt the synthesis of essential microbial proteins, leading to cell death
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys . The bioavailability of this compound would depend on these factors, as well as its formulation and route of administration.
Result of Action
Based on its potential antimicrobial activity, it may lead to the death of microbial cells, thereby helping to clear infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, high temperatures and humidities generally increase the susceptibility of microbial cells to antimicrobial compounds Additionally, the presence of other substances, such as proteins or salts, can affect the stability and efficacy of the compound
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-[5-(2-nitrophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-8-10-18(11-9-12)17(23)16-7-6-15(22-16)13-4-2-3-5-14(13)19(20)21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXKCBVNHJGBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2985529.png)
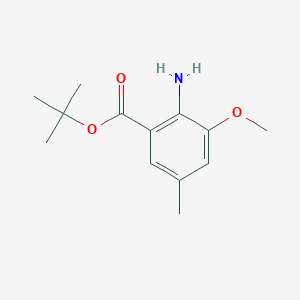

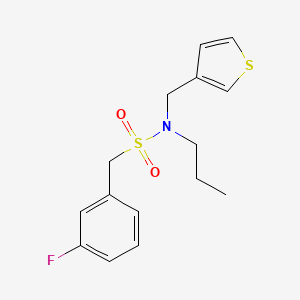
![4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyphenyl)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2985541.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2985542.png)
![Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2985543.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2985545.png)
![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)
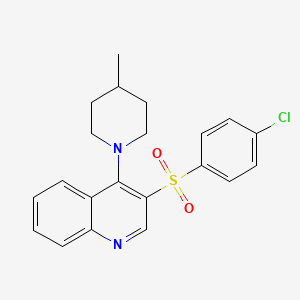
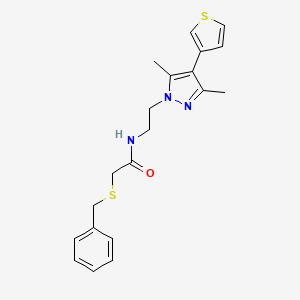
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2985551.png)
